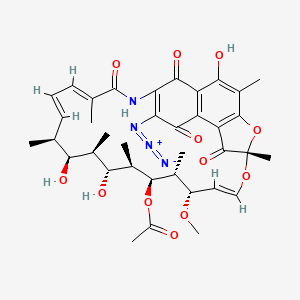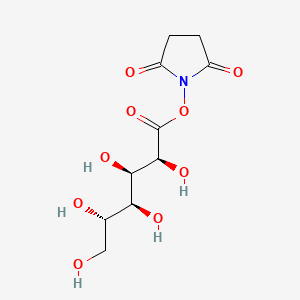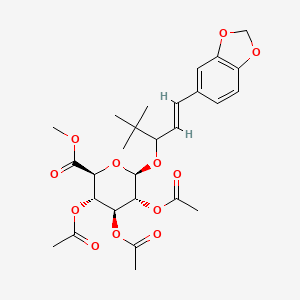![molecular formula C8H6N2S B15354906 6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354906.png)
6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound characterized by a fused pyrrolothiazole core structure. This compound is part of the thiazole family, which are known for their diverse biological and medicinal properties. The presence of the prop-2-ynyl group adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. One common method includes the reaction of prop-2-ynylamine with a thiazole derivative in the presence of a suitable catalyst, such as palladium or copper, under controlled temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Ensuring the safety and environmental sustainability of the production process is also a key consideration.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiazole derivatives.
Substitution: Substitution reactions at different positions of the thiazole ring can yield a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, 6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Biologically, thiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties. The specific biological activity of this compound is an area of ongoing research.
Medicine: In medicine, thiazole derivatives are explored for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting various diseases.
Industry: In industry, thiazole derivatives are used in the production of agrochemicals, dyes, and other specialty chemicals. Their versatility and stability make them valuable in various industrial applications.
Mécanisme D'action
The mechanism by which 6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole exerts its effects depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Thiazole: The parent compound, thiazole, is a simpler heterocycle without the pyrrolo group.
Pyrrolo[2,3-d]thiazole: This compound lacks the prop-2-ynyl group.
Other substituted thiazoles: Various other thiazole derivatives with different substituents at different positions.
Uniqueness: 6-Prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole stands out due to its unique combination of the pyrrolothiazole core and the prop-2-ynyl group. This combination may confer unique chemical and biological properties not found in simpler thiazole derivatives.
Propriétés
Formule moléculaire |
C8H6N2S |
|---|---|
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C8H6N2S/c1-2-3-6-4-9-8-7(6)11-5-10-8/h1,4-5,9H,3H2 |
Clé InChI |
GNTNTBASHJOUFT-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1=CNC2=C1SC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-6-Chloro-4-(cyclopropylethynyl)-7-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15354844.png)

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B15354854.png)



![2-(5-Hydroxy-1H-pyrazol-4-yl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B15354870.png)


![2-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B15354914.png)


